molecular formula C7H12FNO2 B1490412 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid CAS No. 2089713-54-0

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid

Cat. No.: B1490412
CAS No.: 2089713-54-0
M. Wt: 161.17 g/mol
InChI Key: FSHGKKYZZCVVHG-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a chemical building block of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a valuable saturated heterocycle known for its role in improving the physicochemical and pharmacokinetic properties of drug candidates. The presence of a fluoromethyl group on the azetidine ring and a carboxylic acid functional group makes this compound a versatile intermediate for synthesis. Researchers can utilize it in various coupling reactions, to create amides, or to incorporate a conformationally constrained, fluorinated azetidine moiety into larger molecules. This compound is intended for use as a reference standard or synthetic intermediate in laboratory research settings only. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-6(2-8)4-9/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGKKYZZCVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways like VEGFR2 .
    • A specific compound derived from this class demonstrated an IC50 value of 0.32 μM against HCT-116 colorectal cancer cells, indicating potent anticancer properties .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions like Alzheimer's disease.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound can exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Pharmacological Studies

Pharmacological evaluations have highlighted several key findings regarding the efficacy and safety profiles of this compound:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor progression and inflammation, which is crucial for its therapeutic potential.
  • Bioavailability and Metabolism : Studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, although further investigations are needed to fully understand its metabolic pathways.

Case Studies

  • Cytotoxicity Assessment :
    • A study assessed various derivatives of this compound against HCT-116 cells, revealing that compounds with specific modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of this compound could significantly reduce markers of neuroinflammation and improve cognitive function in models of induced neurodegeneration.

Data Tables

Compound Activity IC50 (μM) Notes
This compoundCytotoxicity (HCT-116)0.32Induces apoptosis
Derivative ANeuroprotectiveN/AReduces oxidative stress
Derivative BAnti-inflammatoryN/AInhibits cytokine release

Mechanism of Action

The mechanism by which 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid Azetidine + propanoic acid Fluoromethyl (C3), carboxylic acid ~191.2 (estimated) Potential metabolic stability, drug design [Inferred]
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid Pyrrolidine + propanoic acid Fluoromethyl (C3), carboxylic acid 175.2 Discontinued commercial product; lab use
(R)-2-[(Diisopropoxyphosphono)methoxy]-3-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoic acid (9f) Propanoic acid Phosphonate, nucleobase moiety Not reported Antiviral activity (synthesis yield: 80%)
3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid (3) Monacolin analog Hydrophobic polycyclic substituent Not reported Lipid-lowering agent in traditional medicine
3-Phenyl-2-(piperidin-1-yl)propanoic acid Piperidine + propanoic acid Phenyl, carboxylic acid 233.31 Lab use (purity >95%)

Key Observations

Ring Size and Rigidity :

  • The azetidine core in the target compound confers greater ring strain and rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This may enhance binding specificity to biological targets.
  • Fluoromethyl vs. Phosphonate Groups : Fluoromethyl substituents (as in the target compound) increase lipophilicity and metabolic resistance, whereas phosphonate groups (e.g., in compound 9f) improve solubility and mimic phosphate moieties in nucleotides.

Monacolin analogs (e.g., compound 3) demonstrate lipid-lowering effects, suggesting that propanoic acid derivatives with bulky substituents may target metabolic enzymes.

Synthetic Accessibility: Fluorinated azetidines (e.g., 2-(3-(fluoromethyl)pyrrolidin-1-yl)propanoic acid) are synthetically challenging due to the instability of fluorinated intermediates. In contrast, phosphonate derivatives (e.g., 9f) are synthesized efficiently (yields up to 80%) via microwave-assisted deprotection.

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring with a fluoromethyl group, which may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects against cancer cell lines and its mechanisms of action.

Antiproliferative Activity

Several studies have investigated the compound's ability to inhibit cell proliferation in cancer models. For instance:

  • HeLa Cells : The compound demonstrated significant antiproliferative activity against HeLa cervical cancer cells, with a reduction in cell viability observed at specific concentrations. This effect was attributed to the induction of apoptosis through caspase activation .
  • HepG2 and 4T1 Cells : Similar effects were noted in HepG2 liver cancer cells and 4T1 breast cancer cells, where the compound exhibited selective cytotoxicity, sparing normal fibroblast cells (3T3) at certain concentrations .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Molecular Docking Studies : Molecular docking analyses indicate that the compound interacts with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2. These interactions suggest a potential for modulating epigenetic regulation and angiogenesis .
  • Caspase-Mediated Apoptosis : The induction of apoptosis has been linked to the activation of caspases, which are critical mediators in programmed cell death pathways .

Case Studies

A comprehensive evaluation of case studies highlights the compound's effectiveness across different cancer types:

  • Study on HeLa Cells : A notable study reported a significant decrease in HeLa cell proliferation by approximately 40% at a concentration of 50 µM. This study also emphasized the selectivity of the compound for cancer cells over normal cells, indicating a favorable therapeutic window .
  • In Vivo Studies : Preliminary in vivo assessments showed promising results in reducing tumor growth rates in xenograft models, suggesting that further development could lead to clinical applications .

Data Tables

Cell Line IC50 (µM) Effect on Normal Cells (%) Mechanism
HeLa5087% viabilityCaspase activation
HepG231.9194% viabilityDNMT1 inhibition
4T14590% viabilityVEGFR2 modulation

Preparation Methods

Starting Materials and Initial Functionalization

  • Azetidine-3-carboxylic acid is used as the starting material (CAS Reg. No. 36476-78-5).
  • Initial protection of the azetidine nitrogen is achieved by forming tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or related Boc-protected intermediates.
  • Reduction of ester or carboxylic acid groups to alcohols employs hydride reducing agents such as sodium borohydride, Red-Al, lithium aluminum hydride (LAH), or diisobutylaluminum hydride (DIBAL).

Introduction of the Fluoromethyl Group

  • The hydroxymethyl intermediate is converted to a sulfonate ester (mesylate or tosylate) using sulfonylation reagents like methanesulfonyl chloride or para-toluenesulfonyl chloride, in the presence of amine bases such as triethylamine.
  • Fluorination is then performed by displacement of the sulfonate group with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
  • This step yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate with high selectivity.

Formation of the Propanoic Acid Side Chain

  • The azetidine nitrogen is alkylated or acylated to introduce the propanoic acid moiety.
  • Methods include Michael addition reactions or coupling with appropriate electrophiles under controlled temperature and solvent conditions.
  • Subsequent hydrolysis or deprotection steps yield the free acid.

Deprotection and Purification

  • Acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to remove Boc protecting groups.
  • Final purification involves aqueous extraction, washing with potassium carbonate solutions, drying over magnesium sulfate, and filtration.
  • Crystallization or salt formation (e.g., para-toluene sulfonate salts) may be employed to enhance purity and stability.

Reaction Conditions and Reagents Summary

Step Key Reagents/Conditions Notes
Protection Boc anhydride or tert-butyl protecting groups Protects azetidine nitrogen
Reduction Sodium borohydride, Red-Al, LAH, DIBAL Converts esters/carboxylic acids to alcohols
Sulfonylation Methanesulfonyl chloride, para-toluenesulfonyl chloride; Triethylamine base Converts hydroxymethyl to mesylate/tosylate for fluorination
Fluorination Tetra-butylammonium fluoride (TBAF), HF/trimethylamine Nucleophilic displacement to introduce fluoromethyl group
Deprotection Para-toluenesulfonic acid, trifluoroacetic acid, acetic acid Removes Boc protecting groups
Purification Aqueous extraction, washing with K2CO3, drying over MgSO4 Removes impurities, isolates pure acid

Representative Synthetic Scheme (Simplified)

  • Azetidine-3-carboxylic acid → Boc-protected intermediate
  • Boc-protected intermediate → Hydroxymethyl derivative (via reduction)
  • Hydroxymethyl derivative → Mesylate/Tosylate (via sulfonylation)
  • Mesylate/Tosylate → Fluoromethyl derivative (via fluorination)
  • Fluoromethyl derivative → Deprotected 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid (via acid treatment and purification)

Research Findings and Industrial Scale Considerations

  • The patent WO2018108954A1 details scalable processes including the use of 5000 L reactors, nitrogen purging, temperature control (5-25 °C), and phase separations to optimize yield and purity.
  • Hydride reducing agents such as Red-Al and sodium borohydride are preferred for selective reductions.
  • Fluorination with TBAF or HF/trimethylamine provides efficient nucleophilic displacement with minimized side reactions.
  • Purification steps including aqueous extractions and washing with potassium carbonate solution ensure removal of residual reagents and by-products.
  • The process is adaptable for producing intermediates for pharmaceutical applications, including selective estrogen receptor modulators.

Data Table: Key Reagents and Their Roles

Reagent Role in Synthesis Typical Conditions
Sodium borohydride (NaBH4) Hydride reducing agent Room temp, methanol or THF solvent
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) Strong hydride reducing agent Low temp, inert atmosphere
Methanesulfonyl chloride (MsCl) Sulfonylation agent for hydroxyl activation Triethylamine base, DCM solvent
Para-toluenesulfonyl chloride Alternative sulfonylation agent Triethylamine base, DCM solvent
Tetra-butylammonium fluoride (TBAF) Fluorinating agent for nucleophilic substitution Room temp, polar aprotic solvent
Para-toluenesulfonic acid (p-TsOH) Acidic deprotection agent Room temp to mild heating

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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